Cholesta-3,5-diene

Catalog No.
S597906
CAS No.
747-90-0
M.F
C27H44
M. Wt
368.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesta-3,5-diene

CAS Number

747-90-0

Product Name

Cholesta-3,5-diene

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C27H44

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RLHIRZFWJBOHHD-HKQCOZBKSA-N

SMILES

Array

Synonyms

cholesta-3,5-diene, cholesterylene

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C

The exact mass of the compound Cholesta-3,5-diene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cholesta-3,5-diene (CAS: 747-90-0) is a conjugated steroidal diene derived from the dehydration of cholesterol. In industrial and analytical contexts, it is primarily procured as a high-purity internal standard for the gas chromatographic (GC) and high-performance liquid chromatographic (HPLC) analysis of edible oils[1]. Its structural similarity to plant-derived steradienes, combined with its natural absence in vegetable oils, makes it an indispensable baseline material for detecting refining processes and adulteration in virgin olive oils. Additionally, the presence of the 3,5-diene system provides a reactive conjugated scaffold and strong UV absorbance, differentiating it from standard saturated or mono-unsaturated sterols in both synthetic and analytical workflows.

Procuring generic sterols like cholesterol or structurally distinct dienes (e.g., cholesta-4,6-diene) as substitutes for cholesta-3,5-diene compromises both analytical accuracy and synthetic viability. In food authenticity testing, substituting cholesta-3,5-diene with another sterol fails because the internal standard must precisely match the extraction and saponification recovery rates of stigmasta-3,5-diene while maintaining strict chromatographic separation [1]. Cholesterol lacks the conjugated diene required for UV detection at 235 nm and elutes at a completely different retention time, while plant-derived dienes like campesta-3,5-diene are often naturally present in the sample matrix, creating peak overlap and false baselines. Consequently, cholesta-3,5-diene is uniquely mandated by regulatory bodies for these assays.

Chromatographic Resolution for Regulatory Steradiene Quantification

In the International Olive Council (IOC) standardized method for detecting refined oil adulteration, cholesta-3,5-diene is specifically utilized as the internal standard because it avoids co-elution with endogenous plant steradienes. On a standard 5% diphenyl/95% dimethylpolysiloxane GC column, cholesta-3,5-diene achieves a relative retention time (RRT) of 1.00 (eluting at approximately 19 minutes), which provides baseline resolution from the target analyte, stigmasta-3,5-diene (RRT ≈ 1.29) [1]. This distinct separation ensures that the internal standard does not artificially inflate the analyte peak, a critical failure point when using naturally occurring plant sterols as standards.

Evidence DimensionGC-FID Relative Retention Time (RRT)
Target Compound DataRRT = 1.00 (~19 min elution)
Comparator Or BaselineStigmasta-3,5-diene (Target Analyte)
Quantified DifferenceΔRRT = 0.29 (complete baseline resolution)
ConditionsGC-FID, 5% diphenyl/95% dimethylpolysiloxane capillary column, temperature gradient 140°C to 285°C

Guarantees interference-free quantification of stigmastadienes, ensuring compliance with strict international regulatory standards for virgin olive oil authenticity.

Enhanced Optical Detectability via Conjugated Diene System

The procurement of cholesta-3,5-diene over its precursor, cholesterol, is often driven by its compatibility with standard UV detection workflows. The conjugated 3,5-diene system in cholesta-3,5-diene yields a strong ultraviolet absorbance profile with a peak between 232 nm and 248 nm (log ε ≈ 4.2) [1]. In contrast, cholesterol lacks a conjugated system and exhibits negligible UV absorbance above 210 nm. This optical property allows cholesta-3,5-diene to be directly quantified using standard HPLC-UV systems without the need for complex pre-column derivatization or specialized evaporative light scattering detectors (ELSD).

Evidence DimensionUV Molar Extinction Coefficient (log ε) at ~235 nm
Target Compound Datalog ε ≈ 4.2 (strong absorption)
Comparator Or BaselineCholesterol (Precursor)
Quantified DifferenceNegligible absorption; transparent in the 230-250 nm range
ConditionsSpectrophotometric analysis in organic solvents (e.g., ethanol or hexane)

Enables laboratories to utilize cost-effective, mainstream HPLC-UV instrumentation for sterol tracking and purity verification, streamlining analytical workflows.

Synthetic Precursor Suitability for Transition-Metal Catalysis

As a synthetic building block, cholesta-3,5-diene offers a highly reactive conjugated scaffold that differentiates it from mono-unsaturated sterols. The 3,5-diene moiety readily participates in transition-metal-catalyzed functionalizations, such as palladium-catalyzed cross-coupling reactions and Diels-Alder cycloadditions [1]. Cholesterol, possessing only an isolated C5-C6 double bond, is completely unreactive under these specific diene-targeted coupling conditions. This makes cholesta-3,5-diene a specialized precursor for synthesizing complex oxysterols, functionalized steroid derivatives, and conjugated enynes with high regioselectivity.

Evidence DimensionReactivity in conjugated diene functionalization
Target Compound DataHighly reactive (enables Diels-Alder and Pd-catalyzed couplings)
Comparator Or BaselineCholesterol (Precursor)
Quantified DifferenceUnreactive under conjugated diene-specific reaction conditions
ConditionsPalladium-catalyzed cross-coupling or standard cycloaddition environments

Provides synthetic chemists with an essential, reactive steroidal core for the downstream manufacturing of novel oxysterols and pharmaceutical intermediates.

Regulatory Food Authenticity Testing

Cholesta-3,5-diene is the mandated internal standard for GC-FID and HPLC-UV quantification of stigmastadienes in edible oils, directly supporting the detection of refined oil adulteration in extra virgin olive oil [1].

Oxysterol and Steroid Derivative Synthesis

Utilized as a reactive precursor in synthetic chemistry, leveraging its conjugated diene system for Diels-Alder cycloadditions and palladium-catalyzed cross-couplings to generate complex steroidal libraries [2].

Chromatographic Method Development

Procured as a baseline reference material for validating new HPLC-UV and GC analytical methods targeting steroidal hydrocarbons, taking advantage of its strong UV absorbance and predictable retention times [1].

XLogP3

9.8

Exact Mass

368.344301404 Da

Monoisotopic Mass

368.344301404 Da

Heavy Atom Count

27

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

747-90-0

Wikipedia

Cholesta-3,5-diene

Dates

Last modified: 08-15-2023

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